molecular formula C6H3ClFNO B1316641 2-Fluoropyridine-5-carbonyl chloride CAS No. 65352-94-5

2-Fluoropyridine-5-carbonyl chloride

Cat. No.: B1316641
CAS No.: 65352-94-5
M. Wt: 159.54 g/mol
InChI Key: IPOCOANFUVSCLZ-UHFFFAOYSA-N
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Description

2-Fluoropyridine-5-carbonyl chloride is an organic compound extensively employed in various scientific applications . It serves as a reagent in synthesizing heterocyclic compounds and is involved in the synthesis of organic compounds like amides, esters, and sulfonamides .


Synthesis Analysis

This compound (2FPC) holds significant importance as a reagent in organic synthesis . It is involved in the synthesis of heterocyclic compounds and is used in the manufacture of substances for scientific research and development .


Molecular Structure Analysis

The molecular formula of this compound is C6H3ClFNO .


Chemical Reactions Analysis

As an aromatic compound, this compound’s mechanism of action is intricately linked to the aromaticity of its ring structure. This property allows for the formation of robust bonds with other molecules, rendering it an effective reagent in organic synthesis .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 159.55 . More detailed physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Medical Imaging Applications

  • Positron Emission Tomography (PET) Imaging : Fluorine-18 labeled fluoropyridines, including derivatives of 2-Fluoropyridine, are used in PET imaging. These compounds aid in medical diagnostics and research, offering insights into biological processes at the molecular level. However, challenges exist in preparing stable fluoropyridines suitable for in vivo applications due to the lability of fluorine at certain positions on the pyridine ring (Carroll et al., 2007).

  • Dopamine D3 Receptor PET Imaging : Fluoro substituted pyridinylcarboxamides, synthesized using fluoropyridine compounds, have shown high affinity and selectivity for the dopamine D3 receptor. These compounds are potential radiotracers for PET, helping in the study of neurological conditions (Nebel et al., 2014).

Organic Synthesis Applications

  • Enantioselective Synthesis : 2-Fluoropyridine derivatives are used in iridium-catalyzed reactions for the synthesis of syn-3-fluoro-1-alcohols. This process demonstrates the utility of fluoropyridines in creating enantioselective compounds, which are important in pharmaceutical and chemical industries (Hassan et al., 2012).

  • Palladium-Catalyzed Fluoro-Carbonylation : 2-Fluoropyridine derivatives are used in palladium-catalyzed reactions to create a variety of acyl fluorides. This method offers a safer alternative to traditional approaches and demonstrates the versatility of fluoropyridines in complex organic syntheses (Liang et al., 2020).

Environmental Applications

  • Photolytic Degradation in Wastewaters : Studies on the degradation of halogenated pyridines, including 2-fluoropyridine, reveal that these compounds are susceptible to photolytic degradation. This research is crucial for understanding the environmental impact and treatment of waste effluents from pharmaceutical processes (Stapleton et al., 2006).

Safety and Hazards

2-Fluoropyridine-5-carbonyl chloride is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

As a significant reagent in organic synthesis, 2-Fluoropyridine-5-carbonyl chloride continues to hold promise for future scientific applications. Its use in the synthesis of heterocyclic compounds and other organic compounds like amides, esters, and sulfonamides suggests potential for further exploration .

Biochemical Analysis

Biochemical Properties

2-Fluoropyridine-5-carbonyl chloride plays a significant role in biochemical reactions due to its aromaticity, which allows it to form stable interactions with various biomolecules . It interacts with enzymes, proteins, and other biomolecules through covalent bonding, hydrogen bonding, and van der Waals forces. These interactions are crucial for its function as a reagent in organic synthesis. For instance, it can act as an acylating agent, facilitating the formation of amides and esters in biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form stable bonds with biomolecules allows it to modulate enzyme activity and protein function, thereby affecting cellular functions . For example, it can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression . Additionally, its interaction with cell signaling molecules can alter signal transduction pathways, impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound is intricately linked to its aromatic ring structure, which enables it to form robust bonds with other molecules . This property allows it to act as an effective reagent in organic synthesis, facilitating the formation of covalent bonds with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . It is generally stable under standard laboratory conditions, but prolonged exposure to light, heat, or moisture can lead to its degradation . This degradation can result in the formation of by-products that may affect its biochemical activity and long-term effects on cellular function . In in vitro and in vivo studies, the temporal effects of this compound on cellular function have been observed, with changes in enzyme activity, gene expression, and cellular metabolism over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, it can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a specific dosage level results in a significant change in biochemical activity and cellular function . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . It can act as a substrate for specific enzymes, leading to the formation of metabolites that participate in downstream biochemical reactions . Additionally, it can inhibit or activate enzymes involved in key metabolic pathways, affecting the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of this compound are influenced by its chemical properties, including its solubility, stability, and affinity for binding proteins . Understanding these factors is crucial for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These signals direct it to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its biochemical effects . For example, it may be localized to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can influence cellular metabolism . The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its use in biochemical research .

Properties

IUPAC Name

6-fluoropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-5(8)9-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOCOANFUVSCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562325
Record name 6-Fluoropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65352-94-5
Record name 6-Fluoropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoropyridine-5-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a 100-mL round-bottom flask was placed a solution of 6-fluoropyridine-3-carboxylic acid (5.0 g, 35.4 mmol) in thionyl chloride (20 mL). The resulting solution was heated at 80° C. for 2 hours and concentrated under vacuum to give the title compound as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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